molecular formula C23H30N2O2 B5891448 N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide

N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B5891448
M. Wt: 366.5 g/mol
InChI Key: LJCHDDOBQUJFOE-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with ethoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The ethoxyphenyl and methylphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethoxyphenyl or methylphenyl groups may be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Hydroxyl or carbonyl derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide has various scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Biological Studies: It can be employed in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
  • N-[(3-ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings can lead to variations in the compound’s chemical and physical properties.
  • Biological Activity: Similar compounds may exhibit different levels of biological activity, depending on their interaction with molecular targets.
  • Applications: The unique combination of substituents in N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide may confer specific advantages in certain applications, such as enhanced potency or selectivity.

This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-27-22-9-5-7-19(15-22)16-24-23(26)21-10-12-25(13-11-21)17-20-8-4-6-18(2)14-20/h4-9,14-15,21H,3,10-13,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCHDDOBQUJFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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